N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of two aromatic rings, one substituted with chlorine atoms and the other with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structural features make it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It is investigated for its activity against various diseases and conditions, including its role as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or interacting with key residues, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide
- N-(2,3-dichlorophenyl)-2-(3-nitrophenyl)acetamide
- N-(2,3-dichlorophenyl)-2-(4-methylphenyl)acetamide
Comparison: N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide is unique due to the specific positioning of the chlorine and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable subject for further research.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-11-2-1-3-12(14(11)16)17-13(19)8-9-4-6-10(7-5-9)18(20)21/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOMDBZYVWHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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